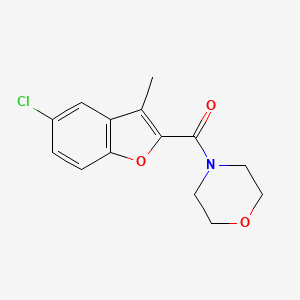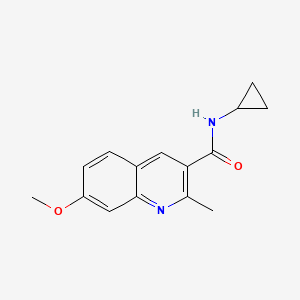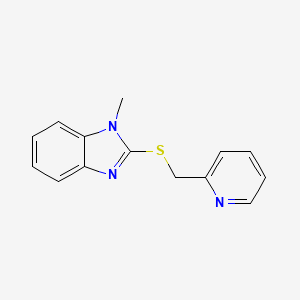
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide, also known as MOCA, is a synthetic compound that has been widely used in scientific research for its unique properties. MOCA is a heterocyclic organic compound that contains an oxazole ring and a carboxamide group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been found to inhibit the activity of certain enzymes, including fatty acid synthase and acyl-CoA:cholesterol acyltransferase. These enzymes play a crucial role in lipid metabolism, and their inhibition by 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can lead to a decrease in lipid synthesis and accumulation. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been found to decrease the levels of triglycerides and cholesterol in the liver and blood of animals, indicating its potential use in treating metabolic disorders. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide in lab experiments is its potent antibacterial and antifungal properties, which make it a useful tool for studying microbial infections. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's ability to inhibit certain enzymes also makes it a valuable tool for studying lipid metabolism and its role in various diseases. However, one limitation of using 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are several future directions for 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide research. One potential application is its use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's antibacterial and antifungal properties make it a promising candidate for developing new antibiotics. Further research is needed to fully understand 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's mechanism of action and potential therapeutic applications.
合成方法
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can be synthesized using different methods, including the reaction of 3-methylphenyl isocyanate with 5-methyl oxazole-2-carboxylic acid, which yields 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide as a white crystalline solid. Other methods involve the use of different reagents and solvents to achieve the desired product.
科学研究应用
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been used in scientific research for a variety of applications, including its use as a fluorescent probe for detecting protein-ligand interactions. It has also been used as a building block in the synthesis of other biologically active compounds. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been found to exhibit potent antibacterial and antifungal properties, making it a promising candidate for developing new antibiotics.
属性
IUPAC Name |
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)13-12(15)11-7-9(2)16-14-11/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUFULTUWSXUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)

![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)

